Cas no 2470279-18-4 ((1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol)

(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol
- (1R)-1-(4-Tert-butylpyridin-2-yl)ethanol
- 2470279-18-4
- EN300-27101926
-
- MDL: MFCD32711089
- インチ: 1S/C11H17NO/c1-8(13)10-7-9(5-6-12-10)11(2,3)4/h5-8,13H,1-4H3/t8-/m1/s1
- InChIKey: LUCMPRMHMZTCRR-MRVPVSSYSA-N
- ほほえんだ: O[C@H](C)C1C=C(C=CN=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 179.131014166g/mol
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.1Ų
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27101926-0.05g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95.0% | 0.05g |
$344.0 | 2025-03-20 | |
Enamine | EN300-27101926-10.0g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95.0% | 10.0g |
$6390.0 | 2025-03-20 | |
Enamine | EN300-27101926-5g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 5g |
$4309.0 | 2023-09-11 | |
Enamine | EN300-27101926-10g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 10g |
$6390.0 | 2023-09-11 | |
1PlusChem | 1P028Y72-5g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 5g |
$5388.00 | 2024-05-21 | |
Aaron | AR028YFE-50mg |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 50mg |
$498.00 | 2025-02-17 | |
Enamine | EN300-27101926-0.1g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95.0% | 0.1g |
$515.0 | 2025-03-20 | |
Enamine | EN300-27101926-2.5g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95.0% | 2.5g |
$2912.0 | 2025-03-20 | |
1PlusChem | 1P028Y72-100mg |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 100mg |
$699.00 | 2024-05-21 | |
Aaron | AR028YFE-2.5g |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol |
2470279-18-4 | 95% | 2.5g |
$4029.00 | 2025-02-17 |
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
(1R)-1-(4-tert-butylpyridin-2-yl)ethan-1-olに関する追加情報
Compound CAS No. 2470279-18-4: (1R)-1-(4-Tert-butylpyridin-2-yl)ethan-1-ol
The compound with CAS number 2470279-18-4, commonly referred to as (1R)-1-(4-Tert-butylpyridin-2-yl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a pyridine ring substituted with a tert-butyl group and an alcohol functional group attached to a chiral carbon center. The tert-butylpyridine moiety imparts stability and lipophilicity, while the ethan-1-ol group introduces hydrophilic properties, making this compound versatile for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(4-Tert-butylpyridin-2-yl)ethan-1-ol through a combination of asymmetric catalysis and cross-coupling reactions. Researchers have employed enantioselective methods to achieve high optical purity, which is crucial for its application in chiral recognition and asymmetric catalysis. The use of palladium-catalyzed coupling reactions has significantly streamlined the synthesis process, reducing production costs and improving scalability.
In terms of physical properties, (1R)-1-(4-Tert-butylpyridin-2-yl)ethan-1-ol exhibits a melting point of approximately 65°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, attributed to the π→π* transitions within the pyridine ring. These spectral characteristics are valuable for its use in fluorescence-based assays and sensor applications.
The biological activity of (1R)-1-(4-Tert-butylpyridin-2-yl)ethan-1-ol has been extensively studied, particularly in the context of enzyme inhibition and drug delivery systems. Recent studies have demonstrated its potential as a selective inhibitor of certain kinases involved in cancer progression. Additionally, its ability to form stable complexes with metal ions has led to its exploration as a ligand in metalloenzyme mimics and catalysts.
In the field of materials science, this compound has found applications as a building block for constructing supramolecular assemblies and functional polymers. Its chiral center enables the formation of helical structures, which are essential for advanced materials such as liquid crystals and stimuli-responsive polymers. Furthermore, its amphiphilic nature makes it an ideal candidate for surfactants and emulsifiers in industrial formulations.
From an environmental perspective, researchers have investigated the biodegradation pathways of (1R)-1-(4-Tert-butylpyridin-2-yli)ethan-l -ol, focusing on its impact on aquatic ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation, minimizing its ecological footprint. This property is particularly important for its application in agrochemicals and pharmaceuticals where environmental safety is a priority.
Looking ahead, the development of novel derivatives of (1R)-l -(4-Tert-butylpyridin -2 -yli)ethan-l -ol is expected to expand its utility across multiple disciplines. For instance, functionalization at the tert-butyl group or modification of the alcohol moiety could lead to new materials with enhanced electronic or mechanical properties. Collaborative efforts between chemists, biologists, and engineers are poised to unlock further potential applications for this versatile compound.
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